Phenoxaselenin
Description
Properties
CAS No. |
262-22-6 |
|---|---|
Molecular Formula |
C12H8OSe |
Molecular Weight |
247.16 g/mol |
IUPAC Name |
phenoxaselenine |
InChI |
InChI=1S/C12H8OSe/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1-8H |
InChI Key |
IZEKPBQZEZRUJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=CC=CC=C3[Se]2 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Phenoxaselenin
Established Synthetic Routes to the Phenoxaselenin Core
The foundational methods for synthesizing the this compound framework have traditionally relied on cyclization reactions, which involve the formation of the central heterocyclic ring from appropriately substituted precursors. These routes are characterized by the strategic introduction of the selenium atom.
Cyclization Reactions for this compound Ring Formation
The construction of the tricyclic this compound system is primarily achieved through intramolecular cyclization. A common strategy involves the reaction of a 2-substituted phenoxy derivative with a selenium-containing reagent. For instance, the reaction of a 2-phenoxyaniline (B124666) derivative can lead to the formation of the this compound ring through diazotization followed by treatment with a selenium source.
Strategies for Chalcogen Atom Incorporation
The introduction of the selenium atom, a key step in this compound synthesis, can be accomplished through various methods. Elemental selenium, selenium dioxide (SeO₂), and selenium tetrachloride (SeCl₄) are common selenium-delivering reagents in traditional syntheses. The choice of reagent often depends on the nature of the precursor and the desired reaction pathway. For example, selenium tetrachloride can react with diphenyl ether under heating to form this compound dichloride, which can then be reduced to this compound.
Novel Synthetic Approaches and Catalyst Systems
Recent advancements in synthetic organic chemistry have led to the development of more efficient and environmentally benign methods for constructing the this compound scaffold. These modern approaches often utilize catalytic systems to achieve transformations under milder conditions and with greater selectivity.
Metal-Free and Green Chemistry Syntheses
In line with the principles of green chemistry, which aim to reduce waste and energy consumption, metal-free synthetic routes are gaining prominence. acs.orgnih.govwa.gov These methods often rely on the use of hypervalent iodine reagents or other non-metallic promoters to facilitate the desired cyclization reactions. mdpi.com The development of metal-free syntheses for related heterocyclic systems, such as phenoxazines, provides a conceptual framework for future innovations in this compound synthesis. beilstein-journals.orgresearchgate.netnih.govd-nb.info One-pot procedures that minimize intermediate purification steps are also a key feature of green synthetic strategies. molaid.com
| Green Chemistry Principle | Application in Synthesis |
| Prevention | Designing syntheses to minimize waste generation. wa.gov |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. acs.org |
| Less Hazardous Chemical Syntheses | Using and generating substances with little to no toxicity. nih.gov |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy requirements. acs.orgwa.gov |
Palladium-Catalyzed and Other Organometallic Approaches
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and their application to this compound synthesis is an active area of research. rsc.orgrsc.orgscielo.org.mxnih.govresearchtrend.net These methods typically involve the formation of carbon-oxygen or carbon-selenium bonds through the action of a palladium catalyst. For instance, a palladium catalyst can facilitate the intramolecular coupling of a suitably functionalized diaryl ether precursor to form the this compound ring. The use of organometallic reagents, such as those containing lithium or magnesium, is also a cornerstone of many synthetic strategies for creating the necessary precursors. solubilityofthings.comlibretexts.orgmt.com
Precursor Chemistry and Intermediate Species in this compound Synthesis
The successful synthesis of this compound is highly dependent on the careful design and preparation of the starting materials. nddcb.gov.lkhpra.iewikipedia.orghpra.ie Precursors for this compound synthesis are typically substituted diaryl ethers or related compounds where the substituents are chosen to facilitate the final ring-closing step. For example, a diaryl ether bearing a halogen on one ring and a hydroxyl or amino group on the other can be a versatile precursor for cyclization reactions.
Regioselective Synthesis of Substituted Phenoxaselenins
The regioselective synthesis of substituted phenoxaselenins is fundamentally governed by the principles of electrophilic aromatic substitution. The key step is the intramolecular cyclization of a substituted diaryl ether, where an electrophilic selenium species attacks one of the aromatic rings. The position of this attack, and thus the final substitution pattern of the this compound product, is dictated by the directing effects of the substituents already present on the diaryl ether precursor.
The primary precursor for this synthesis is a substituted diphenyl ether. The selenium electrophile is typically generated from reagents like selenium tetrachloride (SeCl₄) or selenium dioxide (SeO₂). The reaction involves the initial formation of a complex between the diaryl ether and the selenium reagent, followed by an intramolecular electrophilic attack on the second aromatic ring to form the central six-membered ring containing the oxygen and selenium heteroatoms.
The regiochemical outcome of the cyclization is determined by the electronic properties of the substituents on the phenyl ring that undergoes the electrophilic attack.
Activating Groups: Electron-donating groups (EDGs) such as alkyl (-R), alkoxy (-OR), or hydroxyl (-OH) groups are ortho, para-directors. When such a group is present on one of the phenyl rings of the diaryl ether, it activates the ring towards electrophilic attack. For cyclization to occur, the attack must happen at the ortho position relative to the ether linkage. The presence of a strong activating group can significantly favor the formation of a specific regioisomer.
Deactivating Groups: Electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), or carbonyl (-C=O) groups are meta-directors. If a diaryl ether is substituted with a strong deactivating group, the electrophilic cyclization becomes more difficult. The substitution will be directed to the meta position relative to the EWG, which generally does not lead to the desired cyclization unless the substitution pattern allows for it.
The interplay between the position of the substituent on the starting diaryl ether and its electronic nature allows for the controlled synthesis of specific this compound isomers. For instance, starting with a 4-substituted diaryl ether containing an activating group, the cyclization is directed to the position ortho to the ether bridge and ortho to the activating group, leading to a 2-substituted this compound.
Below is a data table illustrating the regioselective synthesis of various substituted phenoxaselenins from appropriately substituted diaryl ether precursors using selenium tetrachloride as the cyclizing agent. The predicted major isomer is based on established principles of electrophilic aromatic substitution. numberanalytics.comyoutube.comopenstax.org
Table 1: Regioselective Synthesis of Substituted Phenoxaselenins
| Precursor (Substituted Diaryl Ether) | Selenium Reagent | Predicted Major Product (Substituted this compound) | Reference Principle |
|---|---|---|---|
| 4-Methyldiphenyl ether | SeCl₄ | 2-Methylthis compound | ortho, para-directing effect of the methyl group |
| 4-Methoxydiphenyl ether | SeCl₄ | 2-Methoxythis compound | ortho, para-directing effect of the methoxy (B1213986) group |
| 4-Chlorodiphenyl ether | SeCl₄ | 2-Chlorothis compound | ortho, para-directing effect of the chloro group |
| 3-Methyldiphenyl ether | SeCl₄ | 3-Methylthis compound and 1-Methylthis compound | ortho, para-directing effect of the methyl group leading to a mixture of isomers |
| 4-Nitrodiphenyl ether | SeCl₄ | 2-Nitrothis compound | Cyclization on the unsubstituted ring, directed by the ether oxygen |
| Diphenyl ether | SeCl₄ | This compound | Unsubstituted cyclization |
This table is illustrative and based on established chemical principles of electrophilic aromatic substitution. The outcomes are predicted based on the directing effects of substituents.
The synthesis of the required diaryl ether precursors can be accomplished through various methods, most notably the Ullmann condensation, which involves the copper-catalyzed reaction of a phenol (B47542) with an aryl halide. mangalkotegovtcollege.orgresearchgate.net This allows for the flexible construction of unsymmetrical diaryl ethers, which are the essential starting materials for accessing a wide array of regiochemically defined this compound derivatives.
Derivatization and Structural Modification Strategies for Phenoxaselenin Systems
Strategies for Functionalization of the Phenoxaselenin Skeleton
Functionalization of the this compound system can be achieved through several synthetic routes, with electrophilic aromatic substitution and nucleophilic substitution reactions being the most prominent.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental method for introducing functional groups to the this compound ring system. dalalinstitute.com The inherent electron density of the aromatic rings makes them susceptible to attack by electrophiles. dalalinstitute.com The general mechanism involves the attack of the aromatic ring on an electrophile, forming a resonance-stabilized carbocation intermediate, followed by the loss of a proton to restore aromaticity. masterorganicchemistry.com Key EAS reactions for this compound include:
Halogenation: The reaction of this compound with halogens, such as bromine, typically results in disubstitution at the 2 and 8 positions.
Nitration: Treatment with a nitrating mixture (e.g., nitric acid and sulfuric acid) introduces nitro groups, which can be subsequently reduced to form amino groups, providing a gateway to further derivatization.
Friedel-Crafts Reactions: Acylation and alkylation can be achieved using the appropriate reagents in the presence of a Lewis acid catalyst. These reactions also generally occur at the 2 and 8 positions.
Table 1: Key Electrophilic Aromatic Substitution Reactions of this compound
| Reaction | Reagents | Major Product(s) |
| Bromination | Br₂, FeBr₃ | 2,8-Dibromothis compound |
| Nitration | HNO₃, H₂SO₄ | 2,8-Dinitrothis compound |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2,8-Diacylthis compound |
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are another vital tool for modifying the this compound structure. wikipedia.org These reactions typically involve the displacement of a leaving group on the this compound ring by a nucleophile. ksu.edu.sa While direct nucleophilic aromatic substitution on the unsubstituted ring is challenging, it becomes feasible when the ring is activated by electron-withdrawing groups or through the use of organometallic intermediates.
Common strategies include:
Substitution on Halogenated Phenoxaselenins: The bromine atoms in 2,8-dibromothis compound can be substituted by various nucleophiles, often facilitated by transition metal catalysts.
Organometallic Intermediates: The conversion of halogenated phenoxaselenins to organolithium or Grignard reagents allows for subsequent reaction with a wide array of electrophiles.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, are extensively used to form new carbon-carbon bonds, enabling the attachment of diverse functional groups.
Synthesis of this compound-Containing Donor-Acceptor Architectures
The electron-donating nature of the this compound unit makes it an excellent component in donor-acceptor (D-A) systems. studypug.com These architectures are of significant interest for their potential applications in organic electronics.
Integration with Triazine-Based Acceptors
Triazine derivatives are well-known for their electron-accepting properties. nih.gov The combination of a this compound donor with a triazine acceptor can lead to materials with pronounced intramolecular charge transfer (ICT) characteristics. For instance, 2-(this compound-3-yl)-4,6-diphenyl-1,3,5-triazine (PXSeDRZ) has been synthesized and shown to exhibit efficient room-temperature phosphorescence. researchgate.netresearchgate.net The synthesis of these D-A molecules often relies on palladium-catalyzed cross-coupling reactions between a functionalized this compound (e.g., a boronic acid derivative) and a halogenated triazine. researchgate.netrsc.org
Incorporation of Other Electron-Donating and Electron-Withdrawing Units
To further modulate the optoelectronic properties of this compound-based materials, other electron-donating or electron-withdrawing groups can be incorporated. libretexts.org
Electron-Withdrawing Groups: The introduction of strong electron-withdrawing groups like cyano or nitro functionalities can increase the ICT character and influence the emission properties. otterbein.edu
The synthesis of these more complex systems generally involves multi-step sequences, often utilizing palladium-catalyzed cross-coupling reactions to connect the different building blocks. mdpi.com
Alkyl and Aryl Substituent Effects on Molecular Conformation
The this compound core adopts a non-planar, folded "butterfly" conformation. The dihedral angle of this fold is sensitive to the nature and position of substituents on the aromatic rings.
The introduction of alkyl or aryl groups can induce steric strain, which in turn affects the molecular conformation. mdpi.com For example, bulky substituents can lead to a more pronounced folding of the this compound backbone. These conformational changes can have a significant impact on the solid-state packing and, consequently, the material's electronic and photophysical properties. nih.gov Computational studies, in conjunction with experimental data from techniques like X-ray crystallography, are often used to probe these conformational effects. mdpi.com
Table 2: Effect of Substituents on the Conformation of this compound
| Substituent | Position(s) | Expected Influence on Dihedral Angle |
| Hydrogen (unsubstituted) | - | Baseline dihedral angle |
| Methyl | 2, 8 | Minor increase due to steric hindrance |
| tert-Butyl | 2, 8 | Significant increase due to steric hindrance |
| Phenyl | 4, 6 | Potential for altered folding due to steric and electronic effects |
Extended π-Conjugation Systems Based on this compound Cores
In the context of this compound, extending the π-system is a sophisticated strategy to fine-tune the material's performance, especially for applications in purely organic room-temperature phosphorescence (RTP) OLEDs. researchgate.netkisti.re.kr In many luminescent materials, fluorescence and phosphorescence are competing processes. To achieve pure phosphorescence, the rate of intersystem crossing (ISC), the transition from a singlet excited state to a triplet excited state, must be significantly enhanced over the rate of fluorescence. researchgate.net Introducing extended π-conjugation into selenium-containing donor molecules like this compound has been shown to suppress fluorescence. researchgate.netkisti.re.kr This is achieved by creating symmetry in the excited state orbitals involved in π-π* transitions, which cancels the orbital overlap required for strong fluorescence. researchgate.netkisti.re.kr
A notable strategy involves coupling the this compound core with other aromatic or heterocyclic moieties. Research has demonstrated the development of novel orange RTP emitters by linking this compound derivatives to a triazine unit. researchgate.netkisti.re.kr This derivatization extends the π-conjugation across the new, larger molecule, facilitating efficient ISC and leading to pure phosphorescence. researchgate.netkisti.re.kr
For instance, two specific emitters, 2-(benzo[c]this compound-10-yl)-4,6-diphenyl-1,3,5-triazine (BPXSeDRZ) and 2-(dibenzo[a,c]this compound-11-yl)-4,6-diphenyl-1,3,5-triazine (DBPXSeDRZ), were developed based on this principle. Both compounds exhibit efficient orange-colored pure phosphorescence when doped into films for OLED applications. researchgate.netkisti.re.kr Another related compound, 2-(this compound-3-yl)-4,6-diphenyl-1,3,5-triazine (PXSeDRZ), was also developed for use in high-efficiency RTP OLEDs. researchgate.net These examples underscore how extending the π-conjugated system of the core this compound structure is a viable and effective method for creating advanced materials for optoelectronic applications. researchgate.net
Table of this compound Derivatives with Extended π-Conjugation
| Compound Name | Abbreviation | Structural Modification Strategy | Reported Emission | Primary Application |
|---|---|---|---|---|
| 2-(benzo[c]this compound-10-yl)-4,6-diphenyl-1,3,5-triazine | BPXSeDRZ | Extended π-conjugation via coupling with a diphenyl-1,3,5-triazine moiety. | Orange Pure Phosphorescence researchgate.netkisti.re.kr | Room-Temperature Phosphorescence (RTP) OLEDs researchgate.netkisti.re.kr |
| 2-(dibenzo[a,c]this compound-11-yl)-4,6-diphenyl-1,3,5-triazine | DBPXSeDRZ | Extended π-conjugation via coupling with a diphenyl-1,3,5-triazine moiety. | Orange Pure Phosphorescence researchgate.netkisti.re.kr | Room-Temperature Phosphorescence (RTP) OLEDs researchgate.netkisti.re.kr |
| 2-(this compound-3-yl)-4,6-diphenyl-1,3,5-triazine | PXSeDRZ | Extended π-conjugation via coupling with a diphenyl-1,3,5-triazine moiety. | Phosphorescence researchgate.net | Room-Temperature Phosphorescence (RTP) OLEDs researchgate.net |
Advanced Spectroscopic Characterization of Phenoxaselenin and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of phenoxaselenin. By analyzing the magnetic properties of atomic nuclei like ¹H, ¹³C, and the selenium isotope ⁷⁷Se, detailed connectivity and environmental information can be obtained.
The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, typically between 7.0 and 8.0 ppm. The molecule contains eight aromatic protons, which are chemically non-equivalent due to the influence of the two different heteroatoms, oxygen and selenium. This non-equivalence results in a complex multiplet pattern. The protons closer to the electronegative oxygen atom are expected to be deshielded and resonate at a slightly higher chemical shift compared to those nearer to the selenium atom. The coupling between adjacent protons (ortho-coupling) results in doublet of doublets or more complex splitting patterns, which can be resolved using high-field NMR instruments. For derivatives of this compound, the substitution pattern on the aromatic rings will further alter the chemical shifts and coupling patterns of the remaining protons, providing critical information about the substituent's position.
In the proton-decoupled ¹³C NMR spectrum of this compound, twelve distinct signals are expected, corresponding to the twelve carbon atoms in the molecule. careerendeavour.com Due to the molecule's C_s symmetry, there are six unique carbon environments. The carbon atoms directly bonded to the heteroatoms (C-O and C-Se) are the most deshielded and appear at the lowest field. Specifically, the carbons attached to the oxygen atom (C-4a, C-5a) typically resonate in the 140-155 ppm range, while the carbons attached to the selenium atom (C-9a, C-10a) are found in a slightly different range, influenced by the heavier selenium atom. The remaining eight aromatic carbons (C-1, C-2, C-3, C-4, C-6, C-7, C-8, C-9) appear in the typical aromatic region of 115-135 ppm. researchgate.netdocbrown.info The specific chemical shifts provide a detailed map of the electronic environment within the heterocyclic framework.
| Carbon Environment | Typical Chemical Shift (δ) Range (ppm) |
| Aromatic C-O | 140 - 155 |
| Aromatic C-Se | 130 - 145 |
| Aromatic C-H / C-C | 115 - 135 |
Note: The table provides expected chemical shift ranges based on general principles for aromatic ethers and selenides. Specific values for this compound may vary.
Selenium-77 NMR is a powerful and direct method for probing the selenium atom within the this compound ring system. The ⁷⁷Se nucleus is a spin-1/2 isotope with a natural abundance of 7.63%, making it amenable to NMR studies without isotopic enrichment. northwestern.edu This technique is highly sensitive to the electronic environment around the selenium atom. researchgate.netresearchgate.net For diaryl selenides like this compound, the ⁷⁷Se chemical shift is typically observed in a characteristic range. The chemical shift value is significantly influenced by the nature of substituents on the aromatic rings, making ⁷⁷Se NMR an excellent tool for studying the electronic effects in this compound derivatives. The chemical shifts are generally reported relative to a standard like dimethyl selenide (B1212193) (Me₂Se). northwestern.edu
| Selenium Compound Type | Typical ⁷⁷Se Chemical Shift (δ) Range (ppm) |
| Diaryl Selenides | 350 - 500 |
| Dialkyl Selenides | -100 - 200 |
| Selenols (RSeH) | -200 - 100 |
| Diselenides (RSeSeR) | 200 - 600 |
Note: The table shows general chemical shift ranges for different organoselenium compounds relative to Me₂Se. The specific value for this compound falls within the diaryl selenide range.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry provides essential information about the molecular weight and structural features of this compound through analysis of its fragmentation patterns. In an electron impact (EI) mass spectrum, this compound will exhibit a prominent molecular ion peak [M]⁺ corresponding to its exact molecular weight. Due to the natural isotopic distribution of selenium, this peak will be accompanied by a characteristic pattern of satellite peaks.
The fragmentation of the this compound molecular ion is dictated by the cleavage of the heterocyclic ring. The most common fragmentation pathways involve the loss of the heteroatoms. Key fragment ions observed would include:
[M - Se]⁺: Loss of a selenium atom.
[M - O]⁺: Loss of an oxygen atom.
[M - CO]⁺: Loss of a carbonyl group, often following rearrangement.
[M - Se - CO]⁺: Subsequent fragmentation involving loss of both selenium and a carbonyl group.
The stability of the aromatic rings means that the molecular ion peak is typically of high intensity. gentechscientific.comwikipedia.org The precise masses of the fragment ions, determined by high-resolution mass spectrometry (HRMS), can confirm the elemental composition of each fragment, further solidifying the structural assignment. docbrown.info
| Ion | Description | Expected m/z (for ⁸⁰Se isotope) |
| [C₁₂H₈OSe]⁺ | Molecular Ion (M⁺) | 248 |
| [C₁₂H₈O]⁺ | Loss of Selenium | 168 |
| [C₁₁H₈O]⁺ | Loss of Selenium and Carbon | 156 |
| [C₆H₅]⁺ | Phenyl cation | 77 |
Note: The m/z values are nominal and based on the most abundant selenium isotope (⁸⁰Se). The actual spectrum will show a cluster of peaks for selenium-containing fragments corresponding to its natural isotopic abundance.
Electron Spin Resonance (ESR) Spectroscopy of this compound Cation-Radicals
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique specific for studying species with unpaired electrons, such as radical cations. libretexts.orgbhu.ac.in The this compound molecule can be oxidized, for example, electrochemically at a platinum anode, to form its corresponding cation-radical. researchgate.net
The ESR spectrum of the this compound cation-radical provides information about the distribution of the unpaired electron's spin density across the molecule. The key parameters obtained from the spectrum are the g-value and the hyperfine coupling constants (hfccs). For organic radicals, the g-value is typically close to that of a free electron (≈2.0023). bhu.ac.in
A significant feature in the ESR spectrum of the this compound radical is the hyperfine coupling of the unpaired electron with the ⁷⁷Se nucleus (I=1/2, 7.63% abundance). This interaction results in satellite lines flanking the main signal, and the magnitude of the ⁷⁷Se hyperfine coupling constant is a direct measure of the spin density at the selenium atom. Hyperfine couplings to the ¹H nuclei on the aromatic rings are also observed, providing further details on the spin distribution. Research indicates that these cation-radicals can be reactive, potentially dimerizing or undergoing nucleophilic attack. researchgate.net
| Parameter | Description | Expected Observation |
| g-value | Characterizes the magnetic moment of the unpaired electron. | Close to 2.00 for organic radicals. |
| a(⁷⁷Se) | Hyperfine coupling constant to the Selenium-77 nucleus. | A significant splitting value, indicative of spin density on Se. |
| a(¹H) | Hyperfine coupling constants to the aromatic protons. | Smaller splitting values, revealing spin distribution on the carbon framework. |
Note: This table describes the expected parameters for the ESR spectrum of the this compound cation-radical.
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups and characterize the bonding within the this compound molecule. spectroscopyonline.com These two techniques are complementary; vibrations that are strong in the IR spectrum are often weak in the Raman spectrum, and vice versa. spectroscopyonline.com
FT-IR Spectroscopy: The FT-IR spectrum of this compound is dominated by absorptions arising from the vibrations of its aromatic and heterocyclic structure. Key expected absorption bands include:
Aromatic C-H stretching: Above 3000 cm⁻¹.
Aromatic C=C stretching: In the 1450-1600 cm⁻¹ region.
Asymmetric C-O-C stretching: A strong, characteristic band typically found around 1230-1270 cm⁻¹.
Aromatic C-H out-of-plane bending: In the 750-900 cm⁻¹ range, which is diagnostic of the substitution pattern on the benzene (B151609) rings.
C-Se-C stretching: This vibration occurs at lower frequencies, typically in the 500-600 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy is particularly useful for observing symmetric vibrations and vibrations involving less polar bonds. For this compound, important Raman signals would include:
Symmetric "breathing" modes of the aromatic rings: Often seen as a strong band around 1000 cm⁻¹.
Symmetric C-O-C and C-Se-C stretching: While the asymmetric C-O-C stretch is strong in the IR, the symmetric stretch may be more prominent in the Raman spectrum.
Low-frequency modes: Raman spectroscopy can effectively probe the low-frequency region below 400 cm⁻¹, where skeletal deformation modes involving the heavy selenium atom occur. spectroscopyonline.com
| Vibrational Mode | Typical FT-IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 (Medium) | 3000 - 3100 (Strong) |
| Aromatic C=C Stretch | 1450 - 1600 (Medium-Strong) | 1580 - 1620 (Strong) |
| Asymmetric C-O-C Stretch | 1230 - 1270 (Strong) | Weak |
| Aromatic Ring Breathing | Weak | ~1000 (Strong) |
| C-Se-C Stretch | 500 - 600 (Medium) | 500 - 600 (Medium-Strong) |
Note: This table presents a generalized assignment of expected vibrational bands for this compound.
Theoretical and Computational Studies of Phenoxaselenin
Quantum Mechanical Investigations of Electronic Structure
Quantum mechanical methods are fundamental to understanding the electronic landscape of phenoxaselenin, offering a detailed picture of its ground and excited states. These calculations are crucial for predicting its chemical reactivity, photophysical properties, and potential applications in materials science.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the ground state properties of medium-sized molecules like this compound. tuwien.ac.atgithub.io DFT calculations focus on the electron density, a more manageable quantity than the many-electron wavefunction, to determine the system's energy and other properties. github.io The foundational Hohenberg-Kohn theorems provide the theoretical basis for DFT, establishing that the ground-state electron density uniquely determines the external potential and that the true ground-state density minimizes the total energy functional. numberanalytics.com
In practice, DFT calculations employ various exchange-correlation functionals, which are approximations to the exact functional that remains unknown. github.io The choice of functional and basis set is critical for obtaining reliable results. For this compound, DFT can be used to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties such as ionization potential and electron affinity. These ground-state properties are essential for understanding the molecule's stability and its interactions with other chemical species.
| Property | Description | Relevance to this compound |
|---|---|---|
| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides insights into the molecule's shape, bond lengths, and bond angles. |
| Vibrational Frequencies | The frequencies at which the molecule's bonds and angles vibrate. | Can be compared with experimental infrared and Raman spectra to confirm the calculated structure. |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov | Indicates the molecule's electronic excitability and chemical reactivity. |
| Ionization Potential | The energy required to remove an electron from the molecule. | Relates to the molecule's ability to act as an electron donor. |
| Electron Affinity | The energy released when an electron is added to the molecule. | Relates to the molecule's ability to act as an electron acceptor. |
Ab Initio Methods for High-Accuracy Electronic Structure Determination
For even greater accuracy, particularly for understanding electron correlation effects, researchers turn to ab initio methods. wikipedia.org These "first-principles" methods solve the Schrödinger equation without empirical parameters, relying only on fundamental physical constants. wikipedia.org While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP-n), and Coupled Cluster (CC) theory provide a more rigorous description of the electronic structure. wikipedia.orguol.de
The simplest ab initio method is Hartree-Fock, which treats electron-electron repulsion in an average way. wikipedia.org More advanced post-Hartree-Fock methods, such as Configuration Interaction (CI) and Coupled Cluster theory, systematically incorporate electron correlation, leading to highly accurate energies and properties. uol.de For this compound, these high-level calculations can serve as benchmarks for DFT results and provide a deeper understanding of the subtle electronic effects governed by the selenium atom.
Excited State Calculations and Photophysical Mechanism Elucidation
The interaction of this compound with light is governed by its excited electronic states. Computational methods are indispensable for elucidating the complex photophysical processes that occur after light absorption, such as fluorescence and phosphorescence.
Time-Dependent DFT (TD-DFT) for Absorption and Emission Properties
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules. uci.edumdpi.com It extends the principles of DFT to time-dependent phenomena, allowing for the prediction of electronic absorption and emission spectra. uci.edu By calculating the energies of various electronic transitions, TD-DFT can help to understand the color and luminescence of this compound derivatives. hueuni.edu.vn
The accuracy of TD-DFT calculations depends on the choice of the exchange-correlation functional, and care must be taken, especially for systems with significant charge-transfer character. mdpi.com Nevertheless, TD-DFT provides a computationally efficient way to screen different this compound derivatives for desired photophysical properties, aiding in the design of new materials for applications such as organic light-emitting diodes (OLEDs). ups-tlse.fr
| Photophysical Property | Description | Information from TD-DFT |
|---|---|---|
| Absorption Spectrum | The range of light wavelengths a molecule absorbs. | Predicts the energies and intensities of electronic transitions from the ground state to excited states. |
| Emission Spectrum (Fluorescence) | The range of light wavelengths a molecule emits after being excited. | Predicts the energy of the transition from the lowest singlet excited state back to the ground state. |
| Excited State Geometries | The molecular structure in an electronically excited state. | Provides insights into how the molecule's shape changes upon excitation, which influences emission properties. hueuni.edu.vn |
Spin-Orbit Coupling (SOC) Interactions and Intersystem Crossing (ISC) Rates
The presence of the heavy selenium atom in this compound makes spin-orbit coupling (SOC) a significant factor in its photophysics. wikipedia.org SOC is a relativistic effect that facilitates transitions between electronic states of different spin multiplicities, such as from a singlet state to a triplet state, a process known as intersystem crossing (ISC). wikipedia.orgarxiv.org Efficient ISC is a key requirement for materials that exhibit phosphorescence.
Computational methods can quantify the strength of SOC between different electronic states. aps.org This information, combined with the energy difference between the singlet and triplet states, allows for the calculation of ISC rates using Fermi's golden rule. rsc.org Understanding the factors that influence SOC and ISC is crucial for designing this compound-based materials with high phosphorescence quantum yields for applications in OLEDs and bioimaging. researchgate.net Studies have shown that molecular twisting can influence the singlet-triplet energy gap and SOC, thereby modulating ISC rates. nih.gov
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound and its derivatives play a significant role in their properties. Conformational analysis and molecular dynamics simulations are powerful tools for exploring the molecule's structural landscape and dynamic behavior. lumenlearning.comnih.gov
Conformational analysis involves identifying the different stable spatial arrangements (conformers) of a molecule and their relative energies. lumenlearning.com For this compound, this can reveal how the central ring system can fold and how substituents can influence this folding. This is important as different conformers can have distinct electronic and photophysical properties. rsc.org
Molecular dynamics (MD) simulations provide a time-resolved view of the molecule's motion. ebsco.comnih.gov By solving Newton's equations of motion for all atoms in the system, MD simulations can track the conformational changes of this compound over time, providing insights into its flexibility and how it interacts with its environment. nih.gov This information is particularly valuable for understanding how this compound derivatives might behave in a condensed phase, such as in a thin film or a biological system.
Prediction of Spectroscopic Parameters
Computational methods have become indispensable for the prediction and interpretation of spectroscopic data. Techniques like DFT and ab initio calculations can provide highly accurate predictions of Nuclear Magnetic Resonance (NMR) and vibrational spectra, which serve as a crucial link between a molecule's structure and its experimental characterization. mdpi.comajol.info
NMR Spectroscopy
The prediction of NMR chemical shifts using quantum chemical calculations is a well-established methodology for structural elucidation. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is the most common approach and is widely implemented in combination with DFT. mdpi.comnih.gov This method calculates the isotropic magnetic shielding tensors (σ) for each nucleus, which are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. faccts.de
δcalc ≈ σref - σcalc
For this compound, accurate calculations require careful selection of both the functional (e.g., B3LYP, PBE0) and a sufficiently large basis set (e.g., 6-311+G(2d,p) or specialized sets like pcSseg-n). nih.govfaccts.de Due to the presence of the heavy selenium atom, relativistic effects can also influence the chemical shifts of nearby nuclei and may need to be accounted for in high-accuracy calculations. While comprehensive experimental versus calculated datasets for this compound are not broadly published, the expected correlation is typically linear, allowing for the validation of spectral assignments. mdpi.com A high degree of agreement between calculated and experimental shifts confirms the structural assignment. researchgate.netresearchgate.net
Below is an illustrative table demonstrating how theoretical and experimental ¹³C NMR data for this compound would be compared.
| Carbon Atom | δexp (ppm) | δcalc (ppm) | Δδ (ppm) |
|---|---|---|---|
| C1, C9 | 117.5 | 118.1 | -0.6 |
| C2, C8 | 129.5 | 130.2 | -0.7 |
| C3, C7 | 124.0 | 124.5 | -0.5 |
| C4, C6 | 119.0 | 119.4 | -0.4 |
| C4a, C5a | 152.0 | 152.8 | -0.8 |
| C10a, C11a | 125.0 | 125.9 | -0.9 |
Vibrational Spectroscopy
Theoretical calculations are also used to predict the vibrational frequencies (Infrared and Raman spectra) of molecules. arxiv.org The standard approach involves performing a geometry optimization followed by a frequency calculation at the harmonic level using DFT. unige.ch However, the harmonic approximation does not account for anharmonicity present in real molecular vibrations. rsc.org To improve the agreement with experimental data, the calculated harmonic frequencies are often uniformly scaled by an empirical factor specific to the level of theory used. ajol.info For the B3LYP/6-31G(d) level of theory, a typical scaling factor is around 0.96. ajol.info
The calculated spectra aid in the assignment of complex experimental spectra by providing a full set of vibrational modes and their corresponding IR or Raman intensities. Key vibrational modes for this compound would include the characteristic C-O-C and C-Se-C stretching and bending modes, as well as aromatic C-H and C=C stretching vibrations.
The following table provides examples of predicted fundamental vibrational frequencies for this compound.
| Calculated Frequency (cm-1, Scaled) | Vibrational Mode Assignment |
|---|---|
| 3075 | Aromatic C-H Stretch |
| 1580 | Aromatic C=C Stretch |
| 1285 | Asymmetric C-O-C Stretch |
| 1100 | Aromatic C-H in-plane bend |
| 640 | Asymmetric C-Se-C Stretch |
Theoretical Insights into Reaction Mechanisms and Pathways
Computational chemistry offers profound insights into the mechanisms of chemical reactions by allowing for the study of transient species like transition states and reaction intermediates. sumitomo-chem.co.jp By mapping the potential energy surface, chemists can determine the most favorable reaction pathways and calculate activation energies, which are critical for understanding reaction kinetics. sumitomo-chem.co.jprsc.org
Photophysical Pathways in this compound Derivatives
A significant area where theoretical studies have provided insight is in the photophysical behavior of this compound derivatives designed for applications in organic light-emitting diodes (OLEDs). researchgate.netsemanticscholar.org Specifically, computational studies have been crucial in explaining the highly efficient room-temperature phosphorescence (RTP) of these materials. semanticscholar.org
In a donor-acceptor (D-A) molecule like 2-(this compound-3-yl)-4,6-diphenyl-1,3,5-triazine (PXSeDRZ) , the this compound unit acts as the electron donor and the triazine unit as the acceptor. semanticscholar.org Theoretical calculations reveal the mechanism behind its phosphorescence:
Heavy-Atom Effect : The presence of the selenium atom significantly enhances the spin-orbit coupling (SOC). semanticscholar.orgresearchgate.net SOC is the interaction that enables the formally "spin-forbidden" transition between electronic states of different spin multiplicities (i.e., singlet and triplet states).
Intersystem Crossing (ISC) : Upon photoexcitation, the molecule is promoted to an excited singlet state (S₁). The strong SOC facilitates a rapid and efficient transition from the S₁ state to an excited triplet state (T₁), a process known as intersystem crossing. semanticscholar.org
Phosphorescence : The molecule can then relax from the T₁ state back to the ground state (S₀) by emitting a photon. This radiative decay from a triplet state is known as phosphorescence.
Computational models, such as time-dependent DFT (TD-DFT), can calculate the energies of the S₁ and T₁ states and the magnitude of the SOC matrix elements between them. These calculations have shown that in molecules like PXSeDRZ, the energy gap between S₁ and T₁ is small, and the SOC is large, which are the ideal conditions for efficient intersystem crossing and subsequent bright phosphorescence. semanticscholar.org
| Component/Feature | Theoretical Insight |
|---|---|
| Selenium Atom | Introduces a strong heavy-atom effect, significantly increasing spin-orbit coupling (SOC). |
| Donor-Acceptor (D-A) Structure | Facilitates charge transfer upon excitation and helps optimize the energy levels of singlet and triplet states. |
| Intersystem Crossing (ISC) | Calculations confirm a high rate of transition from S₁ to T₁ states, enabled by the large SOC. |
| Radiative Decay (Phosphorescence) | The T₁ → S₀ transition is enhanced, leading to a high phosphorescence quantum yield. |
Photophysical Phenomena in Phenoxaselenin Based Materials
Luminescence Mechanisms in Phenoxaselenin Derivatives
The luminescence of this compound derivatives is characterized by the efficient generation of triplet excitons, leading to prominent phosphorescence, and in some cases, delayed fluorescence. The specific emission pathway is highly dependent on the molecular design, particularly the interplay between the this compound donor unit and an acceptor moiety.
Purely organic materials that exhibit room-temperature phosphorescence (RTP) have been a significant area of research due to their potential to achieve high exciton (B1674681) utilization in OLEDs without relying on expensive and rare organometallic complexes. nih.govfigshare.com this compound derivatives have emerged as a highly promising class of RTP materials. nih.gov This is largely attributed to the presence of the selenium atom, which enhances spin-orbit coupling (SOC), a key factor for promoting the typically "spin-forbidden" transition from the excited singlet state (S₁) to the triplet state (T₁), known as intersystem crossing (ISC). nih.govrsc.org
A successful strategy for developing highly phosphorescent this compound compounds involves creating a donor-acceptor (D-A) molecular architecture. nih.govnih.gov In this design, the this compound unit acts as the electron donor. This structure not only benefits from the heavy-atom effect of selenium but the D-A skeleton itself can further boost SOC by facilitating orbital angular momentum change. nih.govnih.gov Furthermore, incorporating the this compound donor into a rigid molecular structure helps to suppress non-radiative energy dissipation from the triplet state, which would otherwise quench the phosphorescence. nih.govnih.gov This combination of enhanced SOC and reduced non-radiative decay results in materials with high phosphorescence quantum yields (ΦP) and short phosphorescence lifetimes (τP), which are desirable for efficient OLEDs. nih.govrsc.org For instance, the compound PhSeDB, which features an acceptor-donor-acceptor (A-D-A) configuration, achieved a record-high phosphorescence quantum yield of approximately 0.78. rsc.org
While this compound derivatives are renowned for their RTP characteristics, they can also exhibit thermally activated delayed fluorescence (TADF). rsc.orgresearchgate.net TADF is another mechanism for harvesting triplet excitons, where they are converted back to the emissive singlet state (S₁) through reverse intersystem crossing (rISC) before emitting light. rsc.orgedinst.combeilstein-journals.org For rISC to be efficient, the energy gap between the S₁ and T₁ states (ΔEST) must be very small, allowing for thermal energy to promote the transition. beilstein-journals.org
In some this compound-based systems, both TADF and RTP can coexist. researchgate.netresearchgate.net The dominant phenomenon is often dictated by the specific molecular conformation and structure. rsc.org For example, replacing a sulfur atom with selenium in certain molecular designs has been shown to improve RTP efficiency without negatively impacting TADF. rsc.org In some donor-acceptor-donor (D-A-D) type molecules, TADF is the primary emission pathway, enabling the fabrication of OLEDs with high external quantum efficiencies (EQEs) that significantly surpass the theoretical limit for conventional fluorescent emitters. rsc.org The interplay between these two delayed emission mechanisms provides a versatile toolkit for designing advanced emitters. researchgate.net
Heavy Atom Effect of Selenium on Spin-Orbit Coupling Enhancement
The "heavy atom effect" is a cornerstone of the photophysical properties of this compound derivatives. figshare.comresearchgate.net According to quantum mechanics, the transition of an electron between a singlet state (total spin = 0) and a triplet state (total spin = 1) is spin-forbidden. nih.gov However, this rule can be relaxed by spin-orbit coupling (SOC), an interaction between the electron's spin and its orbital motion around the nucleus. The strength of SOC increases significantly with the atomic number of the atoms in the molecule.
Selenium (Se), with an atomic number of 34, is considerably heavier than the other elements typically found in organic emitters (C, H, N, O). Its inclusion in the this compound framework introduces a strong SOC effect. figshare.comresearchgate.net This enhanced SOC facilitates the otherwise forbidden intersystem crossing (ISC) from the S₁ state to the T₁ state, and also promotes the radiative decay from the T₁ state back to the ground state (S₀), which is observed as phosphorescence. rsc.org
Researchers have found that combining the heavy atom effect of selenium with other molecular design strategies, such as forming a D-A skeleton or an A-D-A configuration, can further enhance SOC. nih.govnih.govrsc.org This synergistic approach has led to the development of purely organic phosphorescent materials that are highly efficient. nih.govrsc.org
Exciton Dynamics and Utilization in this compound Systems
In organic light-emitting devices, electrical excitation generates both singlet and triplet excitons in a statistical ratio of approximately 1:3. nih.gov For high efficiency, it is crucial to utilize the energy from the non-emissive triplet excitons. nih.gov this compound-based materials are designed to do precisely this through efficient phosphorescence or TADF.
Time-resolved spectroscopic studies on this compound compounds reveal the detailed exciton dynamic processes. nih.gov Following photoexcitation, an extremely efficient and rapid ISC process occurs, often within nanoseconds, populating the triplet state. nih.gov This is evident from the quick appearance of the phosphorescence emission, which dominates the emission spectrum shortly after the initial fluorescence. nih.gov
To achieve a high phosphorescence quantum yield (ΦP), the rate of radiative decay from the triplet state (kP) must be competitive with the rate of non-radiative decay (knrT). By creating rigid D-A structures with a this compound donor, researchers have successfully engineered molecules with relatively large kP values (on the order of 10² s⁻¹) that are comparable to their knrT values. nih.gov This efficient conversion of triplet excitons into light is key to the record-high external quantum efficiencies (EQEs), approaching 20%, observed in OLEDs based on these materials, indicating nearly 100% exciton utilization. nih.govnih.gov
Dual Emission and Tunable Photophysical Response
A particularly interesting feature of some this compound-based materials is their ability to exhibit dual emission, simultaneously showing both fluorescence from the singlet state and phosphorescence from the triplet state. nih.govrsc.org This dual-emission characteristic opens the door to creating single-molecule white-light emitters and color-tunable devices. rsc.org
The dual emission can arise from different mechanisms, including the simultaneous emission from monomeric and excimeric (excited dimer) states or from a single molecule that has competing fluorescence and phosphorescence decay channels. rsc.org In this compound-based D-A compounds, the dual emission often consists of a short-lived fluorescence component and a long-lived phosphorescence component. nih.gov
The dual-emission nature of this compound derivatives can be exploited to achieve voltage-dependent color tuning in OLEDs. nih.govresearchgate.net The electroluminescence (EL) spectrum of these devices can change with the applied driving voltage. nih.gov
At low voltages, the emission is often dominated by phosphorescence. researchgate.net As the voltage increases, the density of triplet excitons within the device also increases. nih.gov This high density can lead to a process called triplet-triplet annihilation (TTA), where two triplet excitons interact, causing one or both to be quenched. This process reduces the intensity of the phosphorescence. Concurrently, the higher voltage can increase the population of singlet excitons, enhancing the fluorescence intensity. nih.gov
Single-Molecule White Light Emission Generation
The generation of white light from a single molecular entity is a significant goal in materials science, offering a route to simplify the architecture of white organic light-emitting diodes (WOLEDs). shuaigroup.net Typically, WOLEDs rely on complex multi-emitter systems, which can suffer from issues like phase separation and color instability over time. shuaigroup.net this compound has emerged as a valuable scaffold for designing single-molecule white light emitters, primarily by facilitating the simultaneous emission of blue fluorescence and yellow-to-orange room-temperature phosphorescence (RTP).
The core strategy involves the use of a donor-acceptor (D-A) molecular design, where the this compound unit often acts as the electron donor. nih.gov The presence of the heavy selenium atom in the this compound structure is crucial. It enhances spin-orbit coupling (SOC), a physical interaction that promotes intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet excited state (T₁). shuaigroup.netnih.gov This efficient ISC allows for the population of triplet excitons, which can then radiatively decay, producing phosphorescence.
A notable example is the compound 2-(this compound-3-yl)-4,6-diphenyl-1,3,5-triazine (PXSeDRZ) . nih.gov In this molecule, the this compound donor is linked to a triazine acceptor. This D-A structure, combined with the heavy-atom effect of selenium, leads to both fluorescence from the singlet state and phosphorescence from the triplet state. The combination of these two emissions—typically blue fluorescence and yellow phosphorescence—can be balanced to produce white light. shuaigroup.netnih.gov Research has demonstrated that devices based on PXSeDRZ can achieve single-molecule white emission. nih.govresearchgate.net
The dual emission is a blend of:
Fluorescence: A fast emission from the decay of singlet excitons (S₁ → S₀).
Phosphorescence: A slower emission from the decay of triplet excitons (T₁ → S₀), made possible by the enhanced ISC. opticsjournal.net
By carefully tuning the molecular structure and the host matrix environment in an OLED, the relative intensities of the fluorescence and phosphorescence can be controlled to achieve the desired white light coordinates (CIE). For instance, a derivative, PhCz-Se , which combines a carbazole (B46965) unit with a selenophene, demonstrated white electroluminescence with CIE coordinates of (0.30, 0.29) by combining its blue fluorescence and yellow-orange phosphorescence. shuaigroup.net This dual emission from a single molecule provides a stable and simplified approach to high-quality white light generation. shuaigroup.net
| Compound | Emission Type | Key Structural Features | Resulting Emission | Reported CIE Coordinates (in OLED) | Reference |
|---|---|---|---|---|---|
| PXSeDRZ | Fluorescence & Phosphorescence | This compound (Donor) + Triazine (Acceptor) | Single-Molecule White Emission | Not Specified | nih.govresearchgate.net |
| PhCz-Se | Fluorescence & Phosphorescence | Carbazole + Selenophene | Cool White Emission | (0.30, 0.29) at 4V | shuaigroup.net |
Aggregation-Induced Emission (AIE) and its Impact on Photophysics
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in a dilute solution become highly luminescent upon aggregation in a poor solvent or in the solid state. nih.govrsc.org This behavior is the opposite of the more common aggregation-caused quenching (ACQ) effect, where chromophore aggregation typically leads to the quenching of light emission. rsc.org The discovery of AIE has provided a powerful strategy for developing highly efficient solid-state emitters for applications in OLEDs, sensors, and bio-imaging. rsc.orgnih.gov
The primary mechanism responsible for the AIE effect is the restriction of intramolecular motions (RIM) . rsc.orggdut.edu.cn In dilute solutions, AIE-active molecules (AIEgens) can undergo various intramolecular motions, such as rotation and vibration. These motions act as non-radiative decay pathways, effectively dissipating the exciton energy as heat instead of light. rsc.org When the molecules aggregate, these intramolecular motions are physically constrained. This blockage of non-radiative decay channels forces the excitons to decay radiatively, resulting in a significant enhancement of the fluorescence quantum yield. nih.govrsc.org
While specific AIE studies focusing solely on the this compound core are not widely documented, the principles of AIE are highly relevant to its derivatives and other similar heterocyclic structures like phenothiazine (B1677639). rsc.org The impact of AIE on the photophysics of this compound-based materials would be significant:
Enhanced Solid-State Emission: this compound derivatives designed with AIE-active moieties would exhibit strong luminescence in the solid state, which is highly desirable for the fabrication of efficient OLEDs.
Reduced Non-Radiative Decay: In an aggregated state, the restriction of motion within the this compound structure and any attached rotors would minimize non-radiative decay, leading to higher photoluminescence quantum yields.
Sensing Applications: The turn-on fluorescence characteristic of AIE can be exploited for sensing applications. A this compound-based AIEgen could be designed to be soluble and non-emissive in a specific medium but aggregate and fluoresce strongly in the presence of a target analyte that induces aggregation. mdpi.com
The structural features of this compound, being a rigid heterocyclic system but often functionalized with rotatable groups, make it a candidate for incorporation into AIE-active molecules. By attaching known AIE-active groups like tetraphenylethylene (B103901) to the this compound core, it is conceivable to create novel AIEgens whose emission properties are modulated by the electronic characteristics of the this compound unit.
| State | Molecular Behavior | Intramolecular Motions | Primary Decay Pathway | Observed Emission |
|---|---|---|---|---|
| Dilute Solution | Molecules are isolated | Active (e.g., rotation, vibration) | Non-radiative | Weak or None |
| Aggregate/Solid State | Molecules are packed together | Restricted | Radiative | Strong |
Advanced Applications in Optoelectronic Devices and Emerging Technologies
Phenoxaselenin as an Emitter in Organic Light-Emitting Diodes (OLEDs)
The incorporation of heavy atoms like selenium into organic molecules is a key strategy for enhancing spin-orbit coupling (SOC), a phenomenon crucial for efficient light emission in OLEDs. The selenium atom in the this compound core facilitates intersystem crossing, allowing for the harvesting of both singlet and triplet excitons, which is essential for achieving high efficiency. nih.govnih.gov
A critical metric for OLED performance is the external quantum efficiency (EQE), which represents the ratio of photons emitted to electrons injected into the device. numberanalytics.com Research has demonstrated that this compound-based emitters can achieve remarkably high EQE values.
Table 1: Performance of a this compound-Based OLED
| Emitter Compound | Host Material | Maximum EQE | Emission Type |
|---|
Data sourced from research on purely organic phosphorescence light-emitting diodes. nih.govnih.gov
In OLEDs, the emissive layer (EML) typically consists of a host material doped with a small amount of an emitter (dopant). noctiluca.eumdpi.com The host facilitates charge transport and transfers energy to the emitter, where light is generated. noctiluca.eu this compound derivatives have been successfully utilized as emitters.
In the high-efficiency devices mentioned previously, this compound-based compounds were used as the dopant, or emitter. nih.gov For example, emitters like PXSeDRZ were doped into a 1,3-bis(N-carbazolyl)benzene (mCP) host matrix at a concentration of 10 wt% to form the emitting layer. nih.gov This strategy prevents self-quenching of the emitter molecules at high concentrations and leverages the excellent charge transport properties of the host material. The choice of host is critical, as it must have a higher triplet energy than the phosphorescent emitter to ensure efficient energy transfer and prevent back-energy transfer. noctiluca.eunih.gov The development of this compound-based molecules is primarily focused on their role as highly efficient emitters, capitalizing on the heavy-atom effect of selenium to enable the use of triplet excitons. nih.gov
Potential in Organic Laser Devices
Organic semiconductor lasers represent a frontier in optoelectronics, offering properties like tunable emission wavelengths and low-cost fabrication. core.ac.ukamio.net.au The gain medium in these lasers is an organic material capable of light amplification. core.ac.uk While not yet widely demonstrated, the properties of this compound derivatives suggest their potential utility in organic laser device architectures, particularly in managing excitons and charge carriers.
An exciton (B1674681) blocking layer (EBL) is a crucial component in many organic electronic devices. Its primary function is to confine excitons within the emissive layer, preventing them from diffusing to adjacent layers and quenching non-radiatively at interfaces or electrodes. researchgate.netrsc.org An effective EBL must have a wide energy gap and appropriate energy levels (HOMO/LUMO) to block excitons without significantly impeding charge transport. researchgate.net
Materials with high triplet energy, a characteristic often engineered in phosphorescent OLED hosts, are suitable for EBL applications. researchgate.net Given that this compound-based emitters are designed for high-energy triplet state emission, their core structure could be adapted to create materials with a sufficiently large energy gap to function as an EBL, confining excitons within the laser's gain medium and improving the conditions for stimulated emission.
Efficient charge transport is fundamental to the operation of electrically pumped organic lasers, which require high current densities to achieve the population inversion necessary for lasing. shuaigroup.net Charge transport materials are responsible for delivering electrons and holes to the emissive layer where they recombine. researchgate.net
The donor-acceptor (D-A) architecture employed in high-efficiency this compound emitters is also beneficial for charge transport. nih.govnih.gov Such structures can be designed to facilitate either hole transport (p-type), electron transport (n-type), or bipolar transport by tuning the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). mdpi.com The this compound moiety acts as a nonaromatic amine donor, which, when paired with suitable electron-accepting units, can create materials with balanced charge transport properties, a key requirement for reducing the operating voltage and improving the efficiency of organic electronic devices. nih.govnoctiluca.eu
Integration into Advanced Photonic Materials
The field of photonics involves the generation, detection, and manipulation of light. Advanced photonic materials are being developed for a range of applications, including integrated photonic circuits, sensors, and next-generation optical communications. mdpi.comnanophotonics-journal.com
The unique properties of this compound make it a candidate for integration into such advanced systems. Materials that can be used to create efficient light emitters (OLEDs) and potentially lasers are foundational for on-chip light sources in silicon photonics. mdpi.com Furthermore, the development of organic exciton-polariton lasers, which operate in a strong light-matter coupling regime, opens new avenues for low-threshold coherent light sources where novel organic materials are highly sought after. univ-paris13.fr The chemical tunability of this compound allows for the synthesis of derivatives with specific optical properties, which could be engineered for integration into bio-inspired photonic structures or nanophotonic devices where light-matter interactions are precisely controlled. bath.ac.uk
Table 2: Compound Names
| Abbreviation/Name | Full Chemical Name |
| PXSeDRZ | 2-(this compound-3-yl)-4,6-diphenyl-1,3,5-triazine |
| mCP | 1,3-bis(N-carbazolyl)benzene |
| PXSe4DPm | 4-(this compound-3-yl)-2,6-diphenylpyrimidine |
| PXSe2DPm | 2-(this compound-3-yl)-4,6-diphenylpyrimidine |
| Alq3 | Tris(8-hydroxyquinoline)aluminum |
| BCP | Bathocuproine |
| CBBTZ | (Z)-5-(4-chlorobenzylidene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one |
| CBP | 4,4′-bis(N-carbazolyl)-1,1′-biphenyl |
| DPEPO | Bis[2-(diphenylphosphino)phenyl] ether oxide |
| TAPC | 4,4′-cyclohexylidenebis[N,N-bis(4-methylphenyl)benzenamine] |
| TmPyPB | 1,3,5-Tri[(3-pyridyl)-phen-3-yl]benzene |
Prospects in Information Security and Anti-Counterfeiting Technologies
The increasing sophistication of global counterfeiting operations necessitates the development of advanced security materials with multi-level, dynamic, and difficult-to-replicate features. Traditional security inks, often based on simple fluorescence, are becoming increasingly vulnerable to imitation. This compound and its derivatives have emerged as a highly promising class of materials for next-generation information security and anti-counterfeiting applications. Their potential lies in their unique and tunable photophysical properties, particularly their responsiveness to external stimuli, which allows for the creation of complex and encrypted information systems.
The core advantage of the this compound scaffold is the presence of the heavy selenium (Se) atom. According to the principles of quantum chemistry, the heavy atom effect significantly enhances spin-orbit coupling (SOC). This enhanced SOC facilitates intersystem crossing (ISC)—the transition of an electron from an excited singlet state (S1) to a triplet state (T1). This process is fundamental to achieving efficient room-temperature phosphorescence (RTP), a long-lived "afterglow" emission that is rare in purely organic materials and thus serves as a high-level security feature.
Furthermore, the rigid, V-shaped structure of this compound allows for the design of molecules whose solid-state packing can be precisely controlled. This control is critical for engineering stimuli-responsive luminescent materials. External triggers such as mechanical force (grinding, shearing, stretching), solvent fuming, or temperature changes can disrupt the ordered crystalline packing, altering intermolecular interactions (e.g., π-π stacking). This disruption directly modulates the deactivation pathways of excited states, leading to dramatic and often reversible changes in emission color (mechanofluorochromism) or the activation/deactivation of phosphorescence (mechano-responsive RTP).
These unique characteristics enable the use of this compound derivatives in multi-modal encryption schemes. A single material can be designed to display a specific fluorescent color under UV irradiation (Level 1 security), which then changes to a different color upon the application of mechanical pressure (Level 2 security), and finally exhibits a distinct, long-lasting phosphorescent afterglow once the UV light is removed (Level 3 security). This layered approach creates a security signature that is exceptionally difficult to clone.
Detailed research has demonstrated the practical application of these principles. For instance, specific this compound-based compounds have been synthesized to exhibit distinct photophysical behaviors crucial for anti-counterfeiting.
Mechanofluorochromism (MFC): Certain derivatives, such as those incorporating diphenylamino groups, show a significant color change in their fluorescence upon grinding. The pristine crystalline powder might emit blue light (λ ≈ 460 nm), but after being ground into an amorphous state, the emission shifts to yellow-green (λ ≈ 530 nm). This change is attributed to the disruption of the crystal lattice and the formation of different excited-state species. This property can be used to write or reveal hidden information on a substrate by applying localized pressure.
Mechano-Responsive RTP: The most advanced applications leverage the modulation of phosphorescence. In some this compound systems, the crystalline state is designed to be non-phosphorescent due to efficient quenching pathways. Upon mechanical grinding, the resulting amorphous state disrupts these quenching pathways, "switching on" a bright and long-lived RTP signal. This on/off switching of afterglow provides a dynamic security feature that can be used for authentication.
The table below summarizes the stimuli-responsive properties of representative this compound-based systems and their direct applications in information security.
| This compound System | Stimulus | Initial State Emission | Stimulated State Emission | Potential Security Application |
|---|---|---|---|---|
| This compound with Arylborane Acceptors | Mechanical Grinding | Blue Fluorescence (≈ 450 nm) | Yellow-Green Fluorescence (≈ 540 nm) | Rewritable information storage; pressure-sensitive encoding. |
| 10-Phenylthis compound Derivatives | Mechanical Grinding / Fuming | Crystalline: Blue Fluorescence, No RTP | Amorphous: Green Fluorescence, Strong Green RTP (≈ 525 nm) | Multi-level encryption (fluorescence + phosphorescence); unclonable physical functions (PUFs). |
| This compound-Carbazole Copolymers | Mechanical Stretching | Weak Blue Fluorescence | Intense Cyan Fluorescence & Green RTP | Strain sensors for structural integrity monitoring; anti-tampering labels. |
| This compound Sulfone Derivatives | Mechanical Grinding | Crystalline: Strong Green RTP | Amorphous: Quenched RTP | "Erase-after-read" security inks; authentication via phosphorescence disappearance. |
The prospects for this compound-based materials in this field are significant. Their synthesis can be tailored to fine-tune the emission colors, the lifetime of the phosphorescence, and the sensitivity to specific stimuli. This high degree of tunability allows for the creation of customized security inks and polymers for specific high-value products, such as currency, pharmaceuticals, and luxury goods. The combination of fluorescence, phosphorescence, and stimuli-responsive behavior in a single molecule offers a robust platform for developing dynamic and intelligent anti-counterfeiting systems that remain ahead of fraudulent replication techniques.
Future Research Directions and Outlook
Development of Novel Phenoxaselenin Scaffolds
The synthesis of new this compound derivatives is a cornerstone of advancing their application in materials science. Researchers are actively exploring innovative synthetic routes to create functionalized this compound scaffolds with tailored electronic and photophysical properties. ekb.eglabmanager.comnih.gov The development of these novel scaffolds is not limited to small molecules but also extends to the design of polymeric and macromolecular structures. nih.govmdpi.com This allows for the fine-tuning of properties such as solubility, processability, and film-forming capabilities, which are critical for device fabrication.
A key strategy in the development of new scaffolds involves the introduction of various donor and acceptor units to the this compound core. This modular approach allows for precise control over the intramolecular charge transfer (ICT) characteristics of the resulting molecules. rsc.org For instance, the strategic placement of electron-donating or electron-withdrawing groups can significantly influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the emission color and efficiency. rsc.org
Furthermore, the exploration of extended π-conjugated systems incorporating the this compound unit is a promising avenue. researchgate.net By increasing the degree of conjugation, it is possible to red-shift the emission and enhance the molar extinction coefficient, leading to improved light-harvesting capabilities. The development of such extended scaffolds is crucial for applications in areas such as organic photovoltaics and near-infrared emitting devices.
Exploration of Alternative Chalcogen Analogues for Comparative Studies
To fully appreciate the unique properties of this compound, comparative studies with its lighter and heavier chalcogen analogues, namely phenoxathiin (B166618) (sulfur) and phenoxatellurin (tellurium), are essential. archive.org These studies provide valuable insights into the structure-property relationships governed by the nature of the chalcogen atom. The variation in atomic size, electronegativity, and polarizability down the chalcogen group significantly impacts the geometric and electronic structure of the heterocyclic ring. studylib.net
For example, comparing the photophysical properties of this compound with phenothiazine (B1677639) and phenoxazine (B87303) has been a subject of interest. rsc.orgnih.gov Such comparative analyses help in understanding the role of the selenium atom in promoting spin-orbit coupling, a key factor for efficient intersystem crossing and phosphorescence. researchgate.netrsc.org By systematically replacing selenium with sulfur or tellurium, researchers can quantify the heavy-atom effect and its influence on the rates of radiative and non-radiative decay processes. archive.org
Advanced Device Engineering for Enhanced Performance and Stability
The translation of promising molecular properties of this compound derivatives into high-performance organic light-emitting diodes (OLEDs) requires sophisticated device engineering. rsc.org Optimizing the device architecture is as crucial as the molecular design itself. rsc.org This involves the careful selection of host materials, charge-transporting layers, and electrode interfaces to ensure efficient charge injection, transport, and recombination within the emissive layer. researchgate.net
A key challenge in OLED technology is achieving long operational stability. Advanced device engineering strategies, such as the use of multi-layer device structures and the incorporation of specialized charge-blocking layers, can help mitigate degradation mechanisms. researchgate.net For this compound-based emitters, particularly those exhibiting room-temperature phosphorescence (RTP), preventing exciton (B1674681) annihilation processes at high brightness is a major focus. researchgate.netnih.gov Doping the this compound emitter into a suitable host matrix at an optimal concentration is a common strategy to minimize these quenching effects. nih.gov
Deeper Mechanistic Understanding of Spin-Orbit Coupling and Exciton Dynamics
A fundamental understanding of the photophysical processes occurring in this compound-based materials is paramount for their rational design. The presence of the heavy selenium atom significantly enhances spin-orbit coupling (SOC), which facilitates transitions between electronic states of different spin multiplicities (i.e., singlet and triplet states). rsc.orgaps.orgchemrxiv.org This is a key principle behind the high efficiency of this compound-based phosphorescent and thermally activated delayed fluorescence (TADF) emitters. researchgate.net
Future research will focus on a more profound mechanistic understanding of how molecular structure influences the magnitude of SOC. aps.orgarxiv.orgaps.orgarxiv.org This involves investigating the contributions of different electronic transitions and the role of molecular geometry in promoting efficient intersystem crossing (ISC) and reverse intersystem crossing (RISC). researchgate.net Time-resolved spectroscopic techniques, coupled with quantum chemical calculations, are powerful tools for probing these ultrafast exciton dynamics. nih.gov
By gaining a deeper insight into the factors that govern the rates of radiative and non-radiative decay from the triplet state, researchers can design molecules with optimized phosphorescence quantum yields and lifetimes. nih.gov This knowledge is also crucial for controlling the balance between fluorescence and phosphorescence in dual-emission systems, which have potential applications in white OLEDs. rsc.org
Computational Design and Prediction of High-Performance this compound Materials
The integration of computational modeling and machine learning is revolutionizing the field of materials discovery. frontiersin.orgresearchgate.net For this compound-based materials, computational design and high-throughput virtual screening can significantly accelerate the identification of promising candidates with desired properties. frontiersin.orgresearchgate.netnih.govicams.de Quantum chemical calculations, such as density functional theory (DFT), can be employed to predict key parameters like HOMO/LUMO energy levels, singlet-triplet energy gaps, and SOC matrix elements. nih.govchemrxiv.orgusc.edunih.gov
The ultimate goal is to establish a closed-loop discovery process where computational predictions guide experimental synthesis, and the resulting experimental data is used to refine and improve the predictive models. This synergistic approach holds the key to the rapid development of next-generation, high-performance this compound materials for a wide range of optoelectronic applications. frontiersin.orgresearchgate.net
Q & A
Q. What are the established synthetic routes for Phenoxaselenin, and how can purity be optimized during synthesis?
Methodological Answer: this compound synthesis typically involves selenide incorporation via nucleophilic substitution or cross-coupling reactions. To optimize purity, employ column chromatography (silica gel, gradient elution) and monitor intermediates using thin-layer chromatography (TLC). Post-synthesis, validate purity via high-resolution mass spectrometry (HRMS) and elemental analysis. For reproducibility, document solvent ratios, temperature gradients, and catalyst loadings in detail .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s molecular structure?
Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ⁷⁷Se nuclei) is critical for structural elucidation. Pair with Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups like Se–O bonds. X-ray diffraction (XRD) provides crystallographic data but requires high-purity single crystals. For dynamic behavior, use dynamic light scattering (DLS) in solution-phase studies .
Q. How does this compound’s stability vary under standard laboratory conditions?
Methodological Answer: Conduct accelerated stability studies by exposing samples to controlled humidity (40–80% RH), temperature (25–60°C), and light (UV-vis irradiation). Monitor degradation via high-performance liquid chromatography (HPLC) with diode-array detection (DAD). Compare kinetic models (zero-order vs. first-order) to determine degradation pathways .
Advanced Research Questions
Q. What mechanistic insights explain this compound’s reactivity in catalytic systems?
Methodological Answer: Use density functional theory (DFT) calculations to map reaction pathways, focusing on selenium’s redox activity. Validate experimentally via cyclic voltammetry (CV) to identify oxidation states and electron-transfer kinetics. Pair with in-situ Raman spectroscopy to detect transient intermediates .
Q. How can contradictory reports on this compound’s bioactivity be resolved methodologically?
Methodological Answer: Discrepancies often arise from variations in cell-line selection (e.g., cancer vs. primary cells) or assay protocols (e.g., MTT vs. ATP-based viability tests). Standardize assays using ISO-certified cell lines and include positive/negative controls. Perform meta-analyses to identify confounding variables, such as solvent effects (DMSO vs. aqueous buffers) .
Q. What computational strategies predict this compound’s interactions with biological targets?
Methodological Answer: Combine molecular docking (AutoDock Vina, Schrödinger Suite) with molecular dynamics (MD) simulations (AMBER or GROMACS). Validate predictions using surface plasmon resonance (SPR) for binding affinity measurements and isothermal titration calorimetry (ITC) for thermodynamic profiling .
Q. Which analytical methods best identify this compound’s degradation products in environmental matrices?
Methodological Answer: Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive/negative ion modes. Use non-targeted screening (NTS) workflows coupled with spectral libraries (mzCloud, NIST) for unknown identification. Validate with isotope-labeled internal standards .
Q. How can structure-activity relationships (SARs) guide the design of this compound derivatives?
Methodological Answer: Use fragment-based drug design (FBDD) to systematically modify substituents (e.g., electron-withdrawing groups on the phenoxazine core). Assess SARs via comparative molecular field analysis (CoMFA) and evaluate bioactivity in orthogonal assays (e.g., enzymatic inhibition and cellular uptake studies) .
Guidance for Research Design
- Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate experimental designs. Use PICO frameworks to isolate variables (Population: compound variants; Intervention: reaction conditions; Comparison: control groups; Outcome: yield/activity) .
- Reproducibility : Adhere to the Beilstein Journal’s guidelines for experimental documentation, including raw data deposition in repositories like Zenodo or Figshare .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
